
1-Hepten-3-one, 5-hydroxy-7-(phenylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hepten-3-one, 5-hydroxy-7-(phenylmethoxy)- is a chemical compound with the molecular formula C15H20O3. It belongs to the ketone group and contains a 7-carbon chain with a double bond at the third position and a ketone functional group at the first
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hepten-3-one, 5-hydroxy-7-(phenylmethoxy)- typically involves organic synthesis routes. One common method includes the condensation reaction of aromatic amines with oxygen-containing aldehydes or ketones . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced catalysts and reaction optimization techniques are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
1-Hepten-3-one, 5-hydroxy-7-(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-Hepten-3-one, 5-hydroxy-7-(phenylmethoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Hepten-3-one, 5-hydroxy-7-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Hepten-3-one: A simpler ketone with a similar structure but lacking the hydroxy and phenylmethoxy groups.
5-Hydroxy-1,7-diphenyl-6-hepten-3-one:
®-5-Hydroxy-1,7-diphenyl-3-hepten-3-one: Another structurally related compound with potential biological activities.
Uniqueness
Its combination of a ketone group, hydroxy group, and phenylmethoxy group makes it a versatile compound for various research and industrial purposes .
Properties
CAS No. |
189224-29-1 |
---|---|
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
5-hydroxy-7-phenylmethoxyhept-1-en-3-one |
InChI |
InChI=1S/C14H18O3/c1-2-13(15)10-14(16)8-9-17-11-12-6-4-3-5-7-12/h2-7,14,16H,1,8-11H2 |
InChI Key |
FHCGFOQLHQGHKU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)CC(CCOCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.